molecular formula C9H8Cl2N4S B427743 5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole CAS No. 353257-11-1

5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole

Cat. No.: B427743
CAS No.: 353257-11-1
M. Wt: 275.16g/mol
InChI Key: XWSNAEWZHZCBEJ-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole is a chemical compound with the molecular formula C9H8Cl2N4S It is known for its unique structure, which includes a tetrazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole typically involves the reaction of 3,4-dichlorobenzyl chloride with sodium azide and sulfur in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring instead of a tetrazole ring.

    5-(3,4-Dichlorobenzylsulfanyl)-1-methyl-1H-tetrazole: This compound is closely related and differs only in the position of the substituents on the phenyl ring.

Uniqueness

5-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetraazole is unique due to its specific combination of a dichlorophenyl group and a tetrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

353257-11-1

Molecular Formula

C9H8Cl2N4S

Molecular Weight

275.16g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyltetrazole

InChI

InChI=1S/C9H8Cl2N4S/c1-15-9(12-13-14-15)16-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3

InChI Key

XWSNAEWZHZCBEJ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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